molecular formula C8H14ClF2N3 B1431719 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1423023-88-4

5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1431719
CAS No.: 1423023-88-4
M. Wt: 225.67 g/mol
InChI Key: IKMOWIVRBGGVJL-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1423023-88-4) is a pyrazole-based compound with a molecular weight of 225.67 g/mol and a purity of ≥95% . Its structure includes a difluoromethyl group at the 5-position of the pyrazole ring and a 2-methylpropyl (isobutyl) substituent at the 1-position, forming a hydrochloride salt. However, commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica, requiring researchers to request custom synthesis .

Properties

IUPAC Name

5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3.ClH/c1-5(2)4-13-7(8(9)10)6(11)3-12-13;/h3,5,8H,4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMOWIVRBGGVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423023-88-4
Record name 1H-Pyrazol-4-amine, 5-(difluoromethyl)-1-(2-methylpropyl)-, hydrochloride (1:1)
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Record name 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride
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Biological Activity

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (CAS RN: 1423023-88-4) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and an isopropyl substituent, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride can be represented as follows:

C7H10ClF2N3\text{C}_7\text{H}_{10}\text{ClF}_2\text{N}_3

1. Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole moiety have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The difluoromethyl substituent may enhance the compound's interaction with biological targets, potentially leading to increased efficacy against cancer cells .

2. Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. Studies suggest that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the difluoromethyl group may contribute to enhanced membrane permeability, allowing better uptake into microbial cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation; induces apoptosis ,
AntimicrobialEffective against various bacteria and fungi ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,

Case Study: Anticancer Activity

In a study investigating the anticancer potential of various pyrazole derivatives, it was found that compounds similar to 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride is C7H10ClF2N3C_7H_{10}ClF_2N_3 with a molecular weight of approximately 203.62 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities and potential in drug development.

Medicinal Chemistry

The pyrazole derivatives, including 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, have been extensively studied for their antimicrobial and anti-inflammatory properties. Research indicates that compounds with a pyrazole structure can exhibit significant biological activity against various pathogens and inflammatory conditions.

  • Antimicrobial Activity : A study highlighted the synthesis of novel pyrazole derivatives that demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The introduction of difluoromethyl groups was found to enhance the activity significantly, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of pyrazole derivatives. It was found that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. This inhibition could lead to the development of new anti-inflammatory drugs .

Agricultural Applications

The compound also shows promise in agriculture as a potential pesticide or herbicide. Pyrazole derivatives are increasingly recognized for their efficacy in pest control due to their low toxicity and high efficiency.

Synthesis of Agrochemicals

Research indicates that 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride can serve as an intermediate in synthesizing various agrochemicals. For instance, it is involved in the synthesis of novel fungicides and herbicides that target specific plant pathogens while minimizing environmental impact .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in designing new compounds with tailored properties.

Synthetic Pathways

The synthesis of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride involves several steps:

  • Formation of Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with suitable carbonyl compounds to form the pyrazole core.
  • Introduction of Difluoromethyl Group : The difluoromethyl group can be introduced via electrophilic fluorination techniques, enhancing the compound's biological activity.
  • Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to improve solubility and stability for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Applications Key Distinctions
5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride 1423023-88-4 225.67 - 5-position: difluoromethyl
- 1-position: 2-methylpropyl
- Hydrochloride
Pharmaceuticals, agrochemical intermediates Hydrochloride salt enhances solubility; isobutyl group impacts lipophilicity.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1909320-27-9 259.68 - 5-position: difluoromethyl
- 1-position: 2-methylphenyl
- Hydrochloride
Pharmaceuticals, material science Aromatic 2-methylphenyl group increases steric bulk and π-π interaction potential.
3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride 1423034-57-4 196.21 - 3-position: difluoromethyl
- 1-position: 2-methylpropyl
- Hydrochloride
Not explicitly stated (likely agrochemicals or pharmaceuticals) Difluoromethyl at 3-position alters electronic properties and reactivity.
Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-... N/A ~383.3 (estimated) - Thiazolyl and trifluoromethyl groups Pesticide (e.g., thiazopyr) Complex structure with thiazolyl moiety enhances pesticidal activity.

Key Findings:

Substituent Position Effects: The position of the difluoromethyl group (5- vs. 3-) significantly influences electronic distribution and binding affinity. For instance, the 5-substituted derivative (CAS: 1423023-88-4) may exhibit better metabolic stability compared to the 3-substituted analog (CAS: 1423034-57-4) due to reduced steric hindrance near the amine group .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., CAS: 1423023-88-4 and 1909320-27-9) generally offer higher aqueous solubility compared to free bases, facilitating formulation in biological assays .

Applications :

  • Compounds with isobutyl groups (e.g., CAS: 1423023-88-4) are prioritized in agrochemical research for their balance of lipophilicity and biodegradability .
  • Thiazolyl-containing derivatives (e.g., CAS: N/A in ) demonstrate enhanced pesticidal activity due to their heterocyclic moieties .

Q & A

Q. What are the common synthetic routes for 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: A typical synthesis involves cyclization of pyrazole precursors followed by functionalization. For example, starting from a pyrazole-4-amine scaffold, difluoromethylation can be achieved using reagents like sodium chlorodifluoroacetate under copper catalysis. The N-alkylation step with 2-methylpropyl groups often employs alkyl halides or sulfonates in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃. Optimization includes controlling reaction temperature (60–80°C) and monitoring via TLC/HPLC. Post-synthesis, hydrochloride salt formation is performed using HCl in ethanol . Purity is enhanced via recrystallization from ethanol/water mixtures.
    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer:
  • 1H/19F NMR : Confirm regiochemistry and difluoromethyl group integration (δ ~5.5–6.5 ppm for CF₂H).
  • IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and amine hydrochloride signatures (broad peaks ~2500 cm⁻¹).
  • HPLC-MS : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).
    Contradictions in data (e.g., unexpected NMR splitting) may indicate impurities or tautomeric forms, requiring further purification .

Q. How can X-ray crystallography using SHELX software confirm the molecular structure and hydrogen bonding patterns?

  • Methodological Answer: Single crystals are grown via slow evaporation (e.g., ethanol/ethyl acetate). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. SHELXL refines the structure using least-squares minimization, with hydrogen bonding analyzed via PLATON. Key metrics: R1 < 0.05, wR2 < 0.15. For example, the hydrochloride salt shows N–H···Cl interactions, confirmed by short H···Cl distances (~2.2 Å) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Strategies:
  • DFT Optimization : Use implicit solvent models (e.g., PCM) and compare Boltzmann-weighted NMR shifts with experimental data.
  • MD Simulations : Track dynamic conformers in explicit solvent (e.g., water/ethanol) over 10–100 ns trajectories.
  • Experimental Validation : Variable-temperature NMR (VT-NMR) identifies fluxional behavior. For example, CF₂H groups may exhibit dynamic rotational barriers affecting splitting patterns .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of pyrazole derivatives for targeted biological activities?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents (e.g., 2-methylpropyl → cyclopropyl) to probe steric/electronic effects.
  • Biological Assays : Test inhibition constants (IC₅₀) against target enzymes (e.g., kinases) using fluorescence polarization.
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Key parameters: ΔG binding < -8 kcal/mol, hydrogen bonds with catalytic residues.
    Contradictory activity data (e.g., high IC₅₀ despite favorable docking) may indicate off-target effects or assay interference .

Q. What methodologies are used to assess the compound’s stability under various pH and temperature conditions, and how are degradation products identified?

  • Methodological Answer:
  • Forced Degradation Studies : Expose the compound to HCl/NaOH (0.1–1 M, 40–60°C) for 24–72 hours. Monitor via UPLC-PDA at 254 nm.
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of difluoromethyl to carboxylate) using Q-TOF instruments (mass error < 2 ppm).
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots. For example, t₉₀ (time for 10% degradation) at 25°C/pH 7.4 is >6 months .

Q. How can advanced NMR techniques (e.g., 2D NMR or NOESY) resolve ambiguities in stereochemistry or regiochemistry during synthesis?

  • Methodological Answer:
  • HSQC/HMBC : Assign 1H-13C correlations to confirm connectivity (e.g., pyrazole C4-NH₂ vs. C5-CF₂H).
  • NOESY : Detect through-space interactions (e.g., between 2-methylpropyl and pyrazole protons) to confirm substituent orientation.
  • 19F-1H HOESY : Map fluorine-proton interactions, critical for confirming difluoromethyl group placement. For ambiguous cases, compare with computed NMR spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride

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